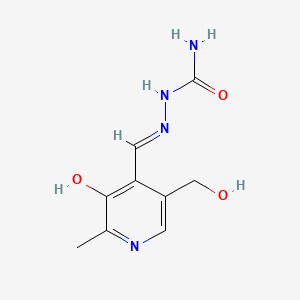

Pyridoxal semicarbazone

Description

Structure

3D Structure

Properties

CAS No. |

781-66-8 |

|---|---|

Molecular Formula |

C9H12N4O3 |

Molecular Weight |

224.22 g/mol |

IUPAC Name |

[(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]urea |

InChI |

InChI=1S/C9H12N4O3/c1-5-8(15)7(3-12-13-9(10)16)6(4-14)2-11-5/h2-3,14-15H,4H2,1H3,(H3,10,13,16)/b12-3+ |

InChI Key |

IGAITZANDFTCMJ-KGVSQERTSA-N |

Isomeric SMILES |

CC1=NC=C(C(=C1O)/C=N/NC(=O)N)CO |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=NNC(=O)N)CO |

Origin of Product |

United States |

Synthesis and Chemical Derivatization

Synthetic Methodologies for Pyridoxal (B1214274) Semicarbazone (PLSC)

The primary method for synthesizing Pyridoxal Semicarbazone involves the condensation of pyridoxal with semicarbazide (B1199961). This reaction is a classic example of the formation of a Schiff base, where the aldehyde group of pyridoxal reacts with the primary amine group of semicarbazide.

Condensation Reactions

The formation of semicarbazones, including PLSC, occurs through the reaction of an aldehyde or ketone with semicarbazide. acs.orgresearchgate.net This reaction typically involves the nucleophilic attack of the amino group of semicarbazide on the carbonyl carbon of the aldehyde, followed by a dehydration step to form the C=N double bond characteristic of a semicarbazone. researchgate.netmdpi.com The general reaction for the formation of PLSC is the condensation of pyridoxal with semicarbazide hydrochloride. nih.govijcce.ac.ir The reaction can be influenced by factors such as pH and the presence of catalysts. For instance, the reaction is often carried out in the presence of a base like sodium bicarbonate to neutralize the hydrochloride salt of semicarbazide. ijcce.ac.ir

| Reactants | Catalyst/Conditions | Product | Reference |

| Aldehyde/Ketone, Semicarbazide HCl | Ball-milling, room temp. to 90°C | Semicarbazone | researchgate.netijcce.ac.ir |

| Pyridoxal, Semicarbazide | Aqueous solution | This compound | acs.orgmdpi.com |

Optimized Synthetic Pathways

Several strategies can be employed to optimize the synthesis of semicarbazones. One approach involves conducting the reaction under solvent-free conditions, for example, by using ball-milling. researchgate.netijcce.ac.ir This method can lead to quantitative yields and simplifies the purification process. ijcce.ac.ir The choice of solvent can also play a crucial role in the reaction's efficiency. Studies on the synthesis of semicarbazones in green solvents like ethyl lactate and dimethyl isosorbide have shown that the ratio of the organic solvent to water can significantly impact the yield and purity of the product. geneseo.edu For industrial-scale production of related compounds like pyridoxine, synthetic methods have evolved from condensation reactions of cyanoacetamide to more efficient processes involving 1,3-oxazole derivatives and dienophiles, highlighting the importance of pathway optimization. semanticscholar.org High-throughput screening methods using microdroplet reactions have also been developed to rapidly determine the optimal synthesis conditions for related heterocyclic compounds like quinoxaline derivatives, a technique that could be adapted for PLSC synthesis. nih.gov

Synthesis of this compound Analogues and Derivatives

The chemical versatility of the pyridoxal scaffold allows for the synthesis of a variety of analogues by reacting it with different substituted hydrazides. These derivatives often exhibit unique chemical and biological properties.

Pyridoxal Thiosemicarbazone (PLTSC) Synthesis

Pyridoxal thiosemicarbazone (PLTSC) is synthesized through the condensation reaction of pyridoxal with thiosemicarbazide. oup.com This reaction is analogous to the synthesis of PLSC, with the key difference being the use of thiosemicarbazide, which introduces a sulfur atom in place of the oxygen atom in the semicarbazone moiety. The synthesis can be carried out by reacting pyridoxal with substituted thiosemicarbazides in a suitable solvent and heating the mixture. oup.com The choice of solvent and reaction time can be adjusted depending on the specific substituted thiosemicarbazide used. oup.com

| Pyridoxal Form | Thiosemicarbazide Derivative | Solvent | Product | Reference |

| Neutral Pyridoxal | Substituted thiosemicarbazides | Various organic solvents | Substituted Pyridoxal Thiosemicarbazones | oup.com |

| Pyridoxal Hydrochloride | N-substituted thiosemicarbazide | Not specified | Pyridoxal-N-substituted thiosemicarbazone monohydrate | researchgate.net |

Pyridoxal S-Methylisothiosemicarbazone (PLITSC) Synthesis

Pyridoxal S-methylisothiosemicarbazone (PLITSC) is prepared by the reaction of pyridoxal with S-methylisothiosemicarbazide. mdpi.comnih.gov This synthesis involves the condensation of the aldehyde group of pyridoxal with the amino group of S-methylisothiosemicarbazide. mdpi.comnih.gov The reaction is typically carried out in a warm water-methanol mixture or in warm water in the presence of a base like sodium carbonate to facilitate the reaction between pyridoxal hydrochloride and S-methylisothiosemicarbazide hydroiodide. sapub.orgsapub.org The resulting PLITSC ligand is a tridentate ONN ligand. nih.govsapub.org

Other Pyridoxal Hydrazone Derivatives

A wide range of other pyridoxal hydrazone derivatives can be synthesized by reacting pyridoxal with various hydrazides. For example, nicotinyl and isonicotinyl hydrazones of pyridoxal have been prepared. acs.org Similarly, reacting pyridoxal with acylhydrazines produces pyridoxal acylhydrazone compounds. nih.gov The general procedure for the synthesis of these hydrazone derivatives involves the reaction of pyridoxal hydrochloride with the corresponding hydrazine or acylhydrazine. nih.govresearchgate.net These reactions have led to the creation of libraries of pyridoxal hydrazone and acylhydrazone compounds for various research purposes. nih.gov The synthesis of hydrazide-hydrazone derivatives from other pyridine-containing precursors, such as 3-acetylpyridine, also demonstrates the broad scope of these condensation reactions for creating diverse molecular structures. nih.gov

Purification and Isolation Techniques for Ligands

The purification and isolation of this compound, a Schiff base ligand, are critical steps following its synthesis to ensure the removal of unreacted starting materials, by-products, and other impurities. The purity of the ligand is paramount for its subsequent characterization and application in coordination chemistry. The primary methods employed for the purification of solid organic compounds like Schiff bases are recrystallization and chromatographic techniques.

Recrystallization

Recrystallization is the most common and effective method for purifying crude solid products. umass.eduumass.edu This technique relies on the differences in solubility between the desired compound and impurities in a chosen solvent system. libretexts.org The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one. libretexts.org

The general procedure for recrystallization involves six main steps:

Solvent Selection : A suitable solvent is chosen by performing solubility tests. umass.edu An ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point. umass.edu For Schiff base ligands, ethanol is frequently used as a recrystallization solvent. nih.gov

Dissolution : The crude this compound is dissolved in the minimum amount of the near-boiling solvent to form a saturated solution. umass.eduwisc.edu Using an excess of solvent will reduce the yield of the recovered product. umass.edu

Decolorization (if necessary) : If colored impurities are present, a small amount of activated charcoal may be added to the hot solution to adsorb them. wisc.edu The charcoal is then removed by hot gravity filtration. wisc.edu

Crystallization : The hot, saturated solution is allowed to cool slowly and without disturbance to room temperature, and then often in an ice bath to maximize crystal formation. umass.edulibretexts.org Slow cooling promotes the formation of larger, purer crystals. libretexts.org

Collection of Crystals : The formed crystals are collected by suction filtration, typically using a Büchner funnel. libretexts.org This process separates the solid crystals from the soluble impurities which remain in the cold solvent (mother liquor). umass.edu

Drying : The purified crystals are washed with a small amount of ice-cold solvent to remove any adhering mother liquor and then dried under a vacuum or in an oven to remove residual solvent. libretexts.org

The table below summarizes common solvents used for the recrystallization of Schiff base ligands.

Table 1: Common Solvents for Recrystallization of Schiff Base Ligands

| Solvent | Typical Use and Comments | Reference |

|---|---|---|

| Ethanol | A very common and effective solvent for a wide range of Schiff bases due to its polarity and ability to dissolve many organic compounds when hot. The crude product is often refluxed in ethanol and then cooled to yield pure crystals. | nih.gov |

| Methanol (B129727) | Similar to ethanol, used for polar Schiff bases. Often used in the synthesis of metal complexes where the ligand is prepared in situ or used directly after isolation. | researchgate.net |

| n-Hexane/Acetone | A mixed solvent system that can be effective when a single solvent is not suitable. The ratio can be adjusted to achieve optimal solubility characteristics. | rochester.edu |

| n-Hexane/Ethyl Acetate | Another common mixed solvent system. The compound is typically dissolved in the better solvent (ethyl acetate), and the poorer solvent (n-hexane) is added until the solution becomes cloudy, after which it is heated and cooled. | rochester.edu |

Chromatographic Techniques

Chromatography is a powerful set of techniques used for both the separation and purity assessment of compounds. nih.gov

Thin-Layer Chromatography (TLC) : TLC is a rapid and simple method used primarily to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. chemijournal.com A small spot of the compound dissolved in a suitable solvent is applied to a TLC plate (e.g., silica gel). The plate is then developed in a chamber containing a specific solvent system (mobile phase), such as ethyl acetate:hexane. The purity can be qualitatively assessed by observing the number of spots that appear after development; a pure compound should ideally show a single spot.

Column Chromatography : This technique is used for the preparative separation and purification of compounds from a mixture. The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel or alumina), and a solvent or mixture of solvents (eluent) is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the eluent, allowing for their separation and collection in different fractions.

High-Performance Liquid Chromatography (HPLC) : HPLC is a highly sensitive and efficient chromatographic technique used for the analysis and quantification of pyridoxal derivatives. nih.gov For the analysis of pyridoxal 5'-phosphate, a pre-column derivatization with semicarbazide is often performed to form the stable semicarbazone, which can then be readily detected. nih.govscilit.com A reverse-phase HPLC method can be employed for the simultaneous measurement of pyridoxal 5'-phosphate, pyridoxal, and their metabolites. nih.gov While primarily an analytical tool for assessing purity, preparative HPLC can be used for the purification of small quantities of high-purity compounds.

The following table details typical parameters for the chromatographic analysis of pyridoxal derivatives.

Table 2: Chromatographic Parameters for Pyridoxal Derivative Analysis

| Technique | Stationary Phase | Mobile Phase / Eluent | Detection | Reference |

|---|---|---|---|---|

| TLC | Silica Gel | Ethyl acetate:Hexane | UV light | |

| HPLC | Reverse Phase Column | Ammonium acetate buffer and methanol | UV Detection (e.g., 310 nm) | mdpi.com |

| HPLC | Reverse Phase Column | Not specified | Fluorescence or UV Spectrometry | nih.gov |

Coordination Chemistry of Pyridoxal Semicarbazone and Its Metal Complexes

Ligand Characteristics and Donor Atom Systems

Pyridoxal (B1214274) semicarbazone predominantly acts as a tridentate ligand, coordinating to metal centers through a specific combination of oxygen and nitrogen atoms. This chelating behavior enhances the stability of the resulting metal complexes.

In the majority of its metal complexes, pyridoxal semicarbazone functions as a tridentate ligand, utilizing an ONO donor atom set. This coordination mode involves the formation of two chelate rings with the metal center: a six-membered ring and a five-membered ring. This arrangement provides significant thermodynamic stability to the resulting metallo-complexes. The flexibility of the semicarbazone moiety allows it to adapt to the preferred coordination geometry of various metal ions.

The specific donor atoms that constitute the ONO system are the phenolic oxygen, a hydrazine nitrogen, and the carbonyl oxygen. The deprotonated phenolic oxygen from the pyridoxal ring forms a strong coordinate bond with the metal ion. The nitrogen atom from the hydrazine linkage (specifically the one adjacent to the azomethine group) also participates in coordination. Finally, the oxygen atom of the carbonyl group from the semicarbazide (B1199961) moiety completes the tridentate coordination sphere. Spectroscopic evidence, such as the disappearance or shifting of the C=O stretching frequency in IR spectra of the metal complexes compared to the free ligand, confirms the involvement of the carbonyl oxygen in coordination.

The azomethine or imine nitrogen atom (C=N) is a crucial component of the this compound ligand and is directly involved in the coordination to the metal center. Upon complexation, a noticeable shift in the stretching frequency of the azomethine group to higher or lower wavenumbers is observed in the infrared spectra of the complexes, indicating the participation of the azomethine nitrogen in the coordination. This coordination is a key feature of Schiff base metal complexes.

Protonation States and Coordination Modes of this compound

This compound can exist in different protonation states, which significantly influences its coordination behavior. The most common forms found in metal complexes are the neutral and monoanionic forms.

In its neutral form, often denoted as H₂L or H₂PLSC, the this compound ligand coordinates to the metal center without the loss of any protons. In this zwitterionic form, the phenolic hydroxyl group is typically deprotonated, while the pyridine (B92270) nitrogen is protonated. This neutral ligand coordination has been observed in several complexes. For instance, in the complex [Ni(PLSC)(SO₄)(H₂O)₂], the this compound ligand is in its neutral form, as confirmed by the presence of hydrogen atoms on the pyridine and hydrazine nitrogen atoms. Similarly, in Cu(PLSC)Cl(H₂O)(H₂O), the ligand coordinates in its neutral state.

| Complex | Metal-Phenolic Oxygen (Å) | Metal-Azomethine Nitrogen (Å) | Metal-Carbonyl Oxygen (Å) | Reference |

|---|---|---|---|---|

| [Ni(PLSC)(SO₄)(H₂O)₂] | - | 2.0230 | - | |

| Cu(PLSC)Cl(H₂O)(H₂O) | 1.8986 | 1.9860 | 1.9699 |

The monoanionic form of this compound, designated as HL⁻ or HPLSC⁻, arises from the deprotonation of one of the ligand's acidic protons upon complexation. Typically, the phenolic hydroxyl group and one of the amide protons of the semicarbazone moiety are deprotonated, leading to a singly charged ligand. This deprotonation is often facilitated by the presence of a base or by the coordination to the metal ion itself. The formation of the monoanionic ligand results in a neutral or charged complex depending on the oxidation state of the metal ion and the presence of other ligands.

| Complex | Metal-Phenolic Oxygen (Å) | Metal-Azomethine Nitrogen (Å) | Metal-Carbonyl Oxygen (Å) | Reference |

|---|---|---|---|---|

| [Ni(PLSC-H)₂]·H₂O | - | - | - | |

| [Cu(PLSC-H)₂]·2H₂O | - | - | - |

Dianionic Form (L2-)

This compound (PLSC) can exist in a dianionic form (L²⁻) through the removal of two protons. mdpi.com This form arises from the deprotonation of both the phenolic hydroxyl group and the hydrazone nitrogen atom. The resulting dianionic ligand possesses three coordination sites: the phenolate oxygen, the azomethine nitrogen, and the semicarbazone oxygen. This tridentate nature allows it to form stable complexes with various metal ions. The formation of the dianionic species is a crucial step in the coordination of certain metal ions, leading to the formation of neutral or anionic complexes depending on the metal's oxidation state and the presence of other coordinating ligands.

Influence of pH on Ligand Form and Coordination

The pH of the reaction medium plays a pivotal role in determining the form of the this compound ligand and, consequently, its coordination behavior with metal ions. nih.govresearchgate.netresearchgate.net The ligand possesses several protonation sites, including the pyridine nitrogen, the phenolic hydroxyl group, and the hydrazone moiety. mdpi.com As the pH changes, these sites can be protonated or deprotonated, leading to different ligand species: neutral (H₂L), monoanionic (HL⁻), and dianionic (L²⁻). mdpi.com

At low pH values, the ligand is typically in its protonated, neutral form. As the pH increases, deprotonation occurs, starting with the phenolic hydroxyl group to form the monoanionic species. Further increases in pH can lead to the deprotonation of the hydrazone nitrogen, resulting in the dianionic form. mdpi.com This pH-dependent equilibrium directly influences the ligand's ability to coordinate with metal ions. For instance, the formation of certain copper(II) complexes with this compound is facilitated by a slightly acidic medium, which helps in the dissolution of the ligand. mdpi.com In contrast, the formation of other complexes may require basic conditions to promote the deprotonation of the ligand and facilitate coordination. The specific pH required for complexation depends on the metal ion and the desired coordination mode.

Synthesis of this compound Metal Complexes

General Complexation Strategies

The synthesis of metal complexes with this compound generally involves the reaction of a metal salt with the ligand in a suitable solvent. chemistryjournal.net The choice of solvent and reaction conditions, such as temperature and pH, can significantly influence the nature of the resulting complex. Common strategies include the direct reaction of the metal salt and the ligand in an aqueous or alcoholic solution. researchgate.net The stoichiometry of the reactants is also a critical factor in determining the final product. In many cases, the ligand coordinates to the metal ion as a tridentate ONO donor. mdpi.com The versatility of this compound as a ligand allows for the synthesis of a wide array of metal complexes with diverse structures and properties.

Synthesis of Cobalt(II/III) Complexes

The synthesis of cobalt complexes with this compound can yield complexes with the metal in either the +2 or +3 oxidation state. researchgate.net The reaction of cobalt(II) salts with the ligand can lead to the formation of octahedral Co(II) complexes. researchgate.net In some instances, oxidation of the cobalt center occurs during the complexation reaction, resulting in the formation of Co(III) complexes. researchgate.netmdpi.com For example, the reaction of this compound with a cobalt(II) salt in the presence of air can lead to the formation of an octahedral Co(III) complex where the ligand is present in both its monoanionic and dianionic forms. researchgate.net The specific reaction conditions, including the choice of cobalt salt and the presence of oxidizing or reducing agents, play a crucial role in determining the final oxidation state of the cobalt ion in the complex. mdpi.comsemanticscholar.org

Synthesis of Nickel(II) Complexes

Nickel(II) complexes of this compound are typically synthesized by reacting a nickel(II) salt, such as nickel(II) chloride or nickel(II) nitrate (B79036), with the ligand in a suitable solvent like ethanol or water. mdpi.comnih.govchemijournal.com The resulting complexes often exhibit an octahedral geometry, with the this compound acting as a tridentate ligand. mdpi.com Depending on the reaction conditions and the counter-ion from the nickel salt, other ligands such as water, ammonia, or sulfate (B86663) can also coordinate to the nickel center to complete the octahedral coordination sphere. mdpi.com For example, the reaction of nickel(II) sulfate with this compound yields a complex where a sulfate ion is directly coordinated to the nickel(II) ion. mdpi.com In some cases, the ligand can deprotonate to form a dianionic species, leading to the formation of square planar nickel(II) complexes. mdpi.commdpi.com

Synthesis of Copper(II) Complexes

Copper(II) complexes with this compound can be synthesized by reacting a copper(II) salt, such as copper(II) chloride, copper(II) bromide, or copper(II) sulfate, with the ligand in an aqueous or alcoholic solution. mdpi.comias.ac.inresearchgate.net The reaction often results in the formation of intensely colored solutions, from which the solid complex can be isolated. mdpi.com The coordination geometry of the resulting copper(II) complexes can vary, with octahedral and square planar geometries being common. mdpi.comnih.gov For example, the reaction of this compound with copper(II) chloride in the presence of nitric acid can yield an octahedral complex where the ligand, a chloride ion, and a water molecule are directly coordinated to the copper(II) center. mdpi.com The specific structure of the complex is influenced by factors such as the starting copper salt and the pH of the reaction medium. mdpi.com

Synthesis of Zinc(II) Complexes

The synthesis of Zinc(II) complexes with this compound generally involves the reaction of a zinc(II) salt, such as zinc chloride, with the this compound (PLSC) ligand in an appropriate solvent. Typically, a solution of the ligand is prepared in a solvent like methanol (B129727) or ethanol. To this, a solution containing an equimolar amount of the zinc(II) salt is added. The reaction mixture is then stirred, often with heating or reflux, to facilitate the complex formation. The resulting complex may precipitate from the solution upon cooling or after adjusting the pH. The solid product is then collected by filtration, washed with the solvent, and dried. The d¹⁰ electronic configuration of zinc(II) allows for various coordination geometries, including tetrahedral, square pyramidal, and octahedral, influencing the final structure of the complex.

Synthesis of Iron(III) Complexes

Iron(III) complexes of this compound have been synthesized and characterized. One notable example is the complex [Fe(PLSC)Cl₂(H₂O)]Cl. The synthesis of this complex is achieved by reacting an iron(III) salt, specifically anhydrous ferric chloride, with the this compound ligand. The reaction is typically carried out in a methanolic solution. To a warm solution of the ligand, a solution of anhydrous ferric chloride in methanol is added. This results in an immediate color change to a dark brown solution. The mixture is stirred at room temperature to ensure the completion of the reaction. Single crystals of the complex can be obtained after allowing the reaction mixture to stand for an extended period under refrigeration. The resulting solid product is then filtered, washed with methanol and diethyl ether, and dried. X-ray diffraction studies have confirmed a six-coordinate structure for this complex, featuring a monoprotonated PLSC ligand, two chloride ions, and one water molecule directly coordinated to the iron(III) center.

Synthesis of Europium(III) Complexes

A nine-coordinate europium(III) complex with this compound, [Eu(PLSC)(PLSC-H)(NO₃)(H₂O)]·[NO₃]·3(H₂O), has been prepared and structurally characterized. The synthesis involves the reaction of a europium(III) salt, such as europium(III) nitrate, with the this compound ligand. The complex is prepared from a mixture of Eu(NO₃)₂ and the ligand. The resulting yellow crystals are suitable for X-ray crystallographic analysis. The structure reveals that the europium(III) ion is coordinated by two this compound ligands, one in a protonated form (PLSC) and the other in a deprotonated form (PLSC-H). Additionally, a nitrate anion and a water molecule are coordinated to the metal center, completing the nine-coordinate geometry.

Synthesis of Vanadium(V) Complexes

An orange, mononuclear dioxovanadium(V) complex with this compound, NH₄[VO₂(PLSC-2H)], has been synthesized. The reaction involves treating ammonium vanadate (NH₄VO₃) with this compound (PLSC) in a methanol/ammonia solution. In this complex, the vanadium metal center is in the +5 oxidation state. The this compound ligand coordinates to the vanadium as a dianionic tridentate ligand. The coordination environment around the vanadium atom is described as a distorted square pyramid. The complex is diamagnetic, consistent with the V(V) electronic configuration.

Synthesis of Platinum(IV) Complexes

A platinum(IV) complex with this compound (referred to as H₂PxSC in the study), [Pt(HPxSC)Cl₃], has been successfully synthesized and characterized. This represents one of the first examples of a semicarbazide-based ligand coordinated to a platinum(IV) ion. The synthesis involves the reaction of a suitable platinum(IV) precursor, such as K₂PtCl₆, with the this compound ligand. The resulting novel complex contains a monoanionic, tridentate ONO-coordinating ligand (HPxSC⁻) and three chloride ions bound to the platinum(IV) center. The complex has been characterized using various spectroscopic techniques, including infrared and NMR spectroscopy, as well as elemental analysis and molar conductivity measurements.

Summary of Synthetic Methods for this compound Complexes

| Metal Ion | Precursor | Ligand Form(s) | Solvent | Resulting Complex Formula |

|---|---|---|---|---|

| Zinc(II) | ZnCl₂ | PLSC | Methanol/Ethanol | [Zn(PLSC)Cl₂] (General) |

| Iron(III) | FeCl₃ | PLSC | Methanol | [Fe(PLSC)Cl₂(H₂O)]Cl |

| Europium(III) | Eu(NO₃)₂ | PLSC, PLSC-H⁻ | Not Specified | [Eu(PLSC)(PLSC-H)(NO₃)(H₂O)]·[NO₃]·3(H₂O) |

| Vanadium(V) | NH₄VO₃ | PLSC-2H²⁻ | Methanol/Ammonia | NH₄[VO₂(PLSC-2H)] |

| Platinum(IV) | K₂PtCl₆ | HPxSC⁻ | Not Specified | [Pt(HPxSC)Cl₃] |

Stoichiometry and Stability of Metal-Ligand Complexes in Solution

Formation of 1:1 (ML) Complexes

The formation of metal complexes with this compound in a 1:1 metal-to-ligand (ML) stoichiometry is a common feature of its coordination chemistry. Several complexes with this ratio have been synthesized and isolated as stable solid compounds. For instance, the iron(III) complex [Fe(PLSC)Cl₂(H₂O)]Cl and the platinum(IV) complex [Pt(HPxSC)Cl₃] both feature a single ligand molecule coordinated to the central metal ion. Similarly, a nickel(II) complex, [Ni(HL⁻)·Cl·2H₂O], has been reported to form in a 1:1 (ML) ratio, where it coordinates through phenolic oxygen, hydrazine nitrogen, and carbonyl oxygen atoms.

The stability of these 1:1 complexes in solution has been investigated, and stability constants for complexes with various divalent metal ions such as Co(II), Ni(II), Cu(II), and Zn(II) have been determined, though specific values are not detailed here. The increased stability of these metal complexes compared to the free ligand is a key characteristic, arising from the chelation effect of the tridentate ligand. The formation of these stable 1:1 complexes is crucial for their potential applications and further study in various chemical and biological systems.

Formation of 1:2 (ML2) Complexes

This compound (PLSC) acts as a versatile ligand, capable of forming stable complexes with various transition metal ions. Among these, the formation of 1:2 (metal:ligand) complexes is a significant aspect of its coordination chemistry. In these ML2 complexes, two molecules of the deprotonated ligand coordinate with a single divalent metal ion.

Studies have demonstrated the synthesis and characterization of such complexes. For instance, with copper(II), this compound forms a complex with the formula [Cu(HL-)2]·H2O, indicating a 1:2 stoichiometry. Similarly, nickel(II) has been shown to form a bis-ligand octahedral complex, [Ni(PLSC-H)2]·H2O. In these structures, the PLSC ligand typically coordinates with the metal ion in a tridentate fashion, utilizing the phenolic oxygen, azomethine nitrogen, and carbonyl oxygen atoms. The resulting complexes often exhibit an octahedral geometry, with the two ligand molecules occupying the coordination sphere of the central metal ion.

Determination of Acid Dissociation Constants (pKa)

The acid dissociation constants (pKa) of a ligand are crucial parameters in coordination chemistry, as they provide insight into the ligand's protonation state at different pH values, which in turn influences its complex-forming ability. For this compound, which possesses multiple ionizable protons, these constants have been determined experimentally.

A widely used and effective method for determining pKa values is the potentiometric titration technique, specifically the Irving-Rossotti pH-metric titration method . This procedure involves titrating a solution of the ligand with a standard base in the absence and presence of a metal ion. By analyzing the resulting titration curves, one can calculate the proton-ligand formation number (n̄A), which is the average number of protons attached to the ligand. From the plot of n̄A versus pH, the pKa values corresponding to the different protonation equilibria of the this compound molecule can be determined . This technique allows for the precise calculation of the constants related to the deprotonation of the phenolic hydroxyl group and the pyridine nitrogen proton.

Determination of Metal-Ligand Stability Constants

The stability of metal complexes in solution is quantified by their stability constants (log K or log β). These constants are essential for understanding the strength of the metal-ligand interaction and predicting the equilibrium concentration of complex species. For this compound complexes, these constants have been determined using potentiometric methods hakon-art.comresearchgate.net.

Irving-Williams Series and Stability Trends

The Irving-Williams series, an empirically observed trend, describes the relative stabilities of complexes formed by divalent first-row transition metal ions. The series generally follows the order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II) wikipedia.orglibretexts.org. This trend is largely independent of the nature of the coordinating ligand wikipedia.org. The stability of the complexes generally increases across the period, peaking at copper(II), and then decreases at zinc(II) wikipedia.orgfiveable.me.

This trend can be explained by two main factors:

Ionic Radius : There is a general decrease in the ionic radius of the M(II) ions from Mn(II) to Zn(II), which leads to stronger electrostatic attraction and more stable complexes wikipedia.orglibretexts.org.

Ligand Field Stabilization Energy (LFSE) : The LFSE increases from zero for Mn(II) (d5, high-spin) to a maximum at Ni(II) (d8), contributing to increased complex stability wikipedia.org. Although the LFSE for Cu(II) (d9) is lower than that for Ni(II), octahedral Cu(II) complexes experience a significant Jahn-Teller distortion, which provides additional stabilization wikipedia.org. The LFSE is zero for Zn(II) (d10) wikipedia.org.

Investigations into the stability of this compound complexes with several first-row transition metals have shown that they adhere to this established order. A study employing the Irving-Rossotti pH-metric titration technique determined the stability constants for Co(II), Ni(II), Cu(II), and Zn(II) complexes with PLSC . The observed order of stability for these complexes was found to be Co(II) < Ni(II) < Cu(II) > Zn(II), which is in complete agreement with the Irving-Williams series chemicalpapers.com.

Structural Elucidation and Advanced Characterization of Pyridoxal Semicarbazone Complexes

Single-Crystal X-ray Diffraction Analysis

Determination of Molecular Geometry and Coordination Environment

The molecular geometry and coordination environment of pyridoxal (B1214274) semicarbazone (PLSC) complexes are diverse and depend significantly on the metal ion involved. For instance, a europium(III) complex with PLSC exhibits a nine-coordinate geometry, incorporating one protonated and one deprotonated PLSC ligand, alongside nitrato and aqua ligands. researchgate.net In contrast, an iron(III) complex adopts a six-coordinate, or octahedral, structure with a monoprotonated PLSC ligand, two chloride ions, and an aqua ligand. researchgate.net

Similarly, a nickel(II) complex with PLSC, specifically [Ni(PLSC)(SO4)(H2O)2], displays a distorted octahedral geometry. mdpi.com In this structure, the PLSC ligand acts as a neutral tridentate ligand. The coordination sphere of the nickel ion is completed by two water molecules and a sulfate (B86663) group. mdpi.com A copper(II) complex, Cu(PLSC)Cl(H2O)(H2O), has been shown to possess a distorted square planar geometry. mdpi.com The versatility in coordination numbers and geometries highlights the flexible chelating nature of the pyridoxal semicarbazone ligand.

Analysis of Bond Lengths and Angles

Detailed analysis of bond lengths and angles within the crystal structures of this compound complexes provides quantitative data on the coordination bonds. In the Cu(PLSC)Cl(H2O)(H2O) complex, the bond lengths between the copper(II) ion and the oxygen atoms of the PLSC ligand are 1.8986(14) Å and 1.9699(14) Å. mdpi.com The bond between the copper(II) ion and the azomethine nitrogen is 1.9860(16) Å. mdpi.com Theoretical calculations for this complex show comparable bond lengths of 1.987 Å and 2.089 Å for Cu-O, and 2.041 Å for Cu-N. mdpi.com

In a cobalt complex with a related pyridoxal-(S-methyl)-isothiosemicarbazone ligand, the experimental Co-O bond distances are 1.90 Å and 1.91 Å, which are in close agreement with the theoretically calculated values of 1.93 Å and 1.92 Å. nih.gov The bond angles in these complexes also provide insight into the distortion of the coordination geometry. For example, in the aforementioned copper complex, the N2–Cu–O4 bond angle is 88.45(6)° experimentally, differing from the theoretical values, which is attributed to interactions between the aqua ligand and the nitrate (B79036) anion. mdpi.com

Table 1: Selected Bond Lengths (Å) in this compound Metal Complexes

| Complex | M-O (Phenolic) | M-O (Carbonyl) | M-N (Azomethine) | Reference |

|---|---|---|---|---|

| Cu(PLSC)Cl(H2O)(H2O) | 1.8986(14) | 1.9699(14) | 1.9860(16) | mdpi.com |

| Co complex with Pyridoxal-(S-methyl)-isothiosemicarbazone | 1.90 / 1.91 | - | - | nih.gov |

| Zn complex with Pyridoxal-semi-thiosemicarbazone | 1.94 | - | 2.19 | nih.gov |

Crystal Lattice and Intermolecular Interactions (Hirshfeld Surface Analysis)

The stability of the crystal lattice of this compound complexes is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful tool to visualize and quantify these interactions. mdpi.comnih.gov For a copper(II) semicarbazone complex, Hirshfeld analysis revealed that O···H interactions are the most prominent, accounting for 32.4% of all contacts, indicating the significance of hydrogen bonding in stabilizing the crystal structure. mdpi.com

Examination of Coordination Modes in Solid State

In the solid state, the PLSC ligand is found to be in its neutral form in the [Ni(PLSC)(SO4})(H2O)2] complex, where the pyridine (B92270) and hydrazone nitrogen atoms are protonated, and the phenolic hydroxyl group is deprotonated. mdpi.com Similarly, the copper(II) complex Cu(PLSC)Cl(H2O)(H2O) also features the PLSC ligand in its neutral form. mdpi.com However, in a europium(III) complex, both a protonated and a deprotonated PLSC ligand are found to be coordinated to the metal center. researchgate.net This demonstrates the ligand's ability to adapt its protonation state to satisfy the coordination requirements of different metal ions.

Spectroscopic Characterization Techniques

Spectroscopic techniques, particularly infrared spectroscopy, are instrumental in characterizing this compound complexes, providing valuable information about the functional groups present and their involvement in coordination.

Infrared (IR) Spectroscopy for Functional Group Identification and Coordination Mode

Infrared (IR) spectroscopy is a key method for identifying the coordination sites of the this compound ligand. The IR spectrum of the free PLSC ligand exhibits a characteristic band around 1680 cm⁻¹ which is assigned to the C=O stretching vibration. researchgate.net Upon coordination to a metal ion, the position of this band can shift, indicating the involvement of the carbonyl oxygen in bonding.

Another important vibrational band is that of the azomethine group (C=N), which appears around 1570 cm⁻¹ in the free ligand. mdpi.com In the spectrum of the [Ni(PLSC)(SO4)(H2O)2] complex, this band is shifted to a higher wavenumber (1630 cm⁻¹), confirming the coordination of the azomethine nitrogen to the nickel(II) ion. mdpi.com The phenolic C-O stretching vibration, found at 1151 cm⁻¹ in the free ligand, shifts to 1130 cm⁻¹ in the nickel complex, indicating coordination through the phenolic oxygen. mdpi.com Furthermore, the presence of a band around 2887 cm⁻¹ in europium(III) and iron(III) complexes is attributed to the +N-H vibration of the protonated PLSC ligand. researchgate.net These characteristic shifts in the IR spectra provide definitive evidence for the coordination of the phenolic oxygen, azomethine nitrogen, and carbonyl oxygen atoms of the this compound ligand.

Table 2: Characteristic IR Bands (cm⁻¹) for this compound and its Complexes

| Functional Group | Free Ligand (PLSC) | [Ni(PLSC)(SO4)(H2O)2] | Note | Reference |

|---|---|---|---|---|

| C=O | ~1680 | - | Shift upon coordination | mdpi.comresearchgate.net |

| C=N (Azomethine) | ~1570 | 1630 | Shift to higher wavenumber | mdpi.com |

| C-O (Phenolic) | 1151 | 1130 | Shift upon coordination | mdpi.com |

| +N-H (Protonated Ligand) | - | - | Present in some complexes (~2887) | researchgate.net |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound (PLSC) |

| [Eu(PLSC-H)(H2PLSC)(NO3)(H2O)] |

| [Fe(H2PLSC)Cl2(H2O)] |

| [Ni(PLSC)(SO4)(H2O)2] |

| Cu(PLSC)Cl(H2O)(H2O) |

| Pyridoxal-(S-methyl)-isothiosemicarbazone |

| Cobalt(III) complex with Pyridoxal-(S-methyl)-isothiosemicarbazone |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a important tool for characterizing the electronic transitions within this compound and its metal complexes. The absorption of UV and visible light promotes electrons from lower energy molecular orbitals to higher energy ones, providing valuable information about the electronic structure of the compounds.

The UV-Vis spectra of this compound and its derivatives typically exhibit characteristic absorption bands. For instance, the free ligand often shows two main absorption bands in the UV region, which are attributed to π → π* transitions within the pyridoxal and semicarbazone moieties. ijrar.org Upon complexation with a metal ion, significant changes in the UV-Vis spectrum are observed. These changes can include shifts in the position of the ligand-centered bands (either to longer wavelengths, known as a red shift, or to shorter wavelengths, a blue shift) and the appearance of new bands.

Deprotonation of the ligand, a common occurrence upon metal coordination, often leads to a red shift in the absorption maxima. researchgate.net This is due to the extension of the conjugated π-electron system. researchgate.net The complexation of this compound with metal ions can be confirmed by the shift in the characteristic ligand band. analis.com.my

The nature of the metal ion also influences the electronic spectrum. For example, copper(II) complexes of this compound often exhibit a broad, asymmetric d-d transition band in the visible region, which can be indicative of a distorted octahedral geometry due to the Jahn-Teller effect. ijrar.org In some cases, the d-d bands of the metal ion may be obscured by more intense charge-transfer bands. ijrar.org The color of the resulting complexes, which is a direct consequence of their UV-Vis absorption properties, can also provide preliminary information about the coordination environment. For example, copper(II) complexes with this compound are often green.

Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to simulate and interpret the experimental UV-Vis spectra. mdpi.com By comparing the calculated and experimental spectra, researchers can gain a deeper understanding of the electronic transitions and the nature of the molecular orbitals involved. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a powerful technique for elucidating the structure of this compound and its complexes in solution. ¹H NMR provides detailed information about the chemical environment of hydrogen atoms within a molecule.

In the ¹H NMR spectrum of the free this compound ligand, distinct signals can be assigned to the various protons in the molecule. For example, a singlet peak in the downfield region is characteristic of the azomethine proton (CH=N), confirming the formation of the Schiff base. nih.gov The aromatic proton of the pyridine ring, the protons of the methylene (B1212753) group, and the methyl group protons all appear at their expected chemical shifts. nih.gov The phenolic proton of the pyridoxal moiety can sometimes transfer to the imine nitrogen, forming a zwitterion, which can be observed in the ¹H NMR spectrum. nih.gov

Upon complexation with a metal ion, significant changes in the ¹H NMR spectrum can occur. The signals of the protons in the vicinity of the metal binding site are often shifted due to the influence of the metal ion. This provides strong evidence for coordination. For instance, the coordination of the azomethine nitrogen to a metal center will typically cause a downfield shift of the azomethine proton signal.

It is important to note that for paramagnetic complexes, such as those of Cu(II) or Fe(III), the NMR signals can be broadened or shifted significantly, sometimes to the point of being unobservable. nih.gov In such cases, other characterization techniques are necessary to supplement the NMR data. However, for diamagnetic complexes, such as those of Zn(II) or Ni(II) in a square-planar geometry, ¹H NMR remains an invaluable tool for structural characterization. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of large, non-volatile, and thermally labile molecules like this compound and its metal complexes. colab.ws It allows for the determination of the molecular weight of the compound and can provide information about its structure and stoichiometry. nih.gov

In a typical ESI-MS experiment, a solution of the analyte is sprayed into the mass spectrometer, where it forms charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. These ions are then analyzed by the mass spectrometer, which separates them based on their mass-to-charge ratio (m/z).

For this compound complexes, ESI-MS can be used to confirm the formation of the complex and to determine its composition. The mass spectrum will show a peak corresponding to the molecular ion of the complex, [M]⁺ or [M]⁻, or a protonated/deprotonated form, such as [M+H]⁺ or [M-H]⁻. The isotopic distribution pattern of the molecular ion peak can also be used to confirm the elemental composition of the complex, especially the presence of the metal ion.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural information. uvic.ca In an MS/MS experiment, the molecular ion of interest is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide insights into the connectivity of the atoms within the complex. osti.gov This can help to identify the coordination sites of the ligand to the metal ion.

Electrochemical Analysis

Cyclic Voltammetry for Redox Behavior of Metal Centers

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of chemical species, including metal complexes of this compound. sathyabama.ac.in It provides information about the oxidation and reduction potentials of the metal center and can reveal the reversibility of the electron transfer processes. informaticsjournals.co.in

In a CV experiment, the potential of a working electrode is swept linearly with time between two set values, and the resulting current is measured. The resulting plot of current versus potential is called a cyclic voltammogram. The voltammogram typically shows peaks corresponding to the oxidation and reduction of the electroactive species in the solution.

For metal complexes of this compound, the cyclic voltammogram can reveal the redox behavior of the central metal ion. nih.gov For example, a complex containing a Cu(II) ion might show a reduction peak corresponding to the Cu(II)/Cu(I) couple and a corresponding oxidation peak on the reverse scan. The position of these peaks provides information about the ease of reduction and oxidation of the metal center in the complex.

The reversibility of the redox process can be assessed by examining the separation between the anodic and cathodic peak potentials (ΔEp) and the ratio of the peak currents (ipa/ipc). A reversible one-electron process will have a ΔEp of approximately 59 mV at room temperature and an ipa/ipc ratio of close to one. Deviations from these values can indicate a quasi-reversible or irreversible process. analis.com.my

The redox behavior of the metal complex is influenced by the coordination environment provided by the this compound ligand. The electron-donating or -withdrawing nature of the ligand can affect the electron density at the metal center, thereby influencing its redox potentials.

Investigation of Reduction Peaks of Metal Ions

The reduction peaks observed in the cyclic voltammograms of this compound metal complexes provide specific information about the reduction of the metal ions. researchgate.net The potential at which the reduction occurs (the cathodic peak potential, Epc) is a characteristic property of the metal ion in that particular coordination environment.

By comparing the reduction potentials of different metal complexes of this compound, the relative ease of reduction of the various metal ions can be determined. A more positive reduction potential indicates that the metal ion is more easily reduced.

The shape and characteristics of the reduction peak can also provide insights into the electron transfer process. For instance, the peak width and its dependence on the scan rate can help to determine if the process is diffusion-controlled or if there are other complicating factors, such as coupled chemical reactions.

In some cases, multiple reduction peaks may be observed, indicating that the metal ion can exist in several different oxidation states. For example, a complex with a metal ion that can be reduced from a +3 to a +2 state and then to a +1 state might show two distinct reduction peaks.

The study of the reduction peaks of metal ions in these complexes is crucial for understanding their potential applications in areas such as catalysis and bioinorganic chemistry, where the redox properties of the metal center play a key role.

Complementary Characterization Methods

In addition to the primary spectroscopic and electrochemical techniques, a range of complementary methods are often employed to provide a more complete picture of the structure and properties of this compound complexes.

Magnetic Susceptibility Measurements are used to determine the magnetic properties of the complexes. core.ac.uk This is particularly important for complexes containing paramagnetic metal ions, such as Cu(II), Fe(III), and Ni(II) in an octahedral geometry. The measured magnetic moment can help to determine the number of unpaired electrons and thus the oxidation state and spin state of the metal ion. This information is crucial for confirming the geometry of the complex. researchgate.net

Thermal Analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice water molecules. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between a sample and a reference material. These techniques can provide information about the decomposition pattern of the complex and the nature of the species lost at different temperatures.

Molar Conductivity Measurements for Ionic Nature

Molar conductivity (ΛM) measurements are a straightforward and effective method for determining whether a complex behaves as an electrolyte in a given solvent. The magnitude of the molar conductivity value helps in assessing if the anions are part of the coordination sphere or exist as free counter-ions in the solution.

The ionic nature of various this compound (PLSC) complexes has been investigated by measuring their molar conductivity in different solvents, typically at a concentration of 10⁻³ M. For instance, a copper(II) complex, Cu(PLSC)Cl(H₂O)(H₂O), when dissolved in DMF, exhibited a molar conductivity value of 88 S cm² mol⁻¹. mdpi.com This value is characteristic of a 1:1 electrolyte, suggesting that the chlorido ligand remains coordinated to the copper ion in the solution, while the nitrate ion acts as a counter-ion. mdpi.com In contrast, a previously reported complex, [Cu(PLSC)Cl₂], was found to act as a 1:2 electrolyte in solution, indicating the dissociation of both chloride ions. mdpi.com

The solvent and the nature of the ligands and counter-ions significantly influence the electrolytic behavior. A cobalt(III) complex with a related ligand, pyridoxal-(S-methyl)-isothiosemicarbazone, showed a molar conductivity of 195 S cm² mol⁻¹ in water, a value higher than that expected for a 1:1 electrolyte, which was attributed to a triply charged cation. nih.gov Another study on a dimeric copper(II) thiocyanate (B1210189) complex revealed a molar conductivity of 367 S cm² mol⁻¹ in water, suggesting it behaves as a 3:1 electrolyte. researchgate.net A copper(II) nitrate complex in methanol (B129727) showed a value of 140 S cm² mol⁻¹, also indicating substantial ligand substitution by solvent molecules. researchgate.net A platinum(IV) complex, [Pt(HPxSC)Cl₃], was also characterized by its molar conductivity, confirming its composition. researchgate.net

These studies demonstrate the utility of molar conductivity in elucidating the structural integrity of this compound complexes in solution.

Table 1: Molar Conductivity of Selected this compound and Related Complexes

| Complex | Solvent | Molar Conductivity (ΛM) (S cm² mol⁻¹) | Electrolyte Type | Reference |

| Cu(PLSC)Cl(H₂O)(H₂O) | DMF | 88 | 1:1 | mdpi.com |

| [Co(PLITSC-H)₂]⁺ complex | H₂O | 195 | >1:1 | nih.gov |

| [(PLSC)Cu(NCS)Cu(PLSC)]⁺ complex | H₂O | 367 | 3:1 | researchgate.net |

| Cu(II) nitrate complex | MeOH | 140 | Electrolyte | researchgate.net |

| [Co(HL)(SO₄)(H₂O)] | - | - | Non-electrolyte | researchgate.net |

Elemental Microanalysis for Composition Verification

Elemental microanalysis is a cornerstone technique for verifying the empirical formula of a newly synthesized compound. By precisely measuring the weight percentages of key elements—typically carbon (C), hydrogen (H), and nitrogen (N)—it is possible to confirm whether the synthesized product corresponds to the proposed theoretical structure.

The composition of this compound (PLSC) ligand and its metal complexes has been consistently verified using this method. For the hydrated ligand itself, PLSC·2H₂O, the experimentally found percentages of C, H, and N were in close agreement with the calculated values for the formula C₉H₁₆N₄O₅. mdpi.com

Similarly, the structures of various metal complexes have been substantiated through elemental analysis. For a platinum(IV) complex, [Pt(HPxSC)Cl₃], the analytical data matched the calculated percentages, supporting the coordination of a monoanionic, tridentate PLSC ligand and three chloride ions to the metal center. researchgate.net Likewise, cobalt(II) and cobalt(III) complexes with this compound were synthesized and their proposed formulas, such as [Co(HL)(SO₄)(H₂O)], were confirmed by comparing the found and calculated elemental percentages. researchgate.net

The technique is also applied to more complex structures, including those with related ligands like pyridoxal-isothiosemicarbazone (PLITSC). The elemental analysis of a Co(III)-PLITSC complex provided results that were consistent with its formulation as [Co(PLITSC-2H)(NH₃)₃]⁺. mdpi.combg.ac.rs Another cobalt complex containing a mixed bromide and nitrate anion, [Co(PLITSC-H)₂]BrNO₃·CH₃OH, also had its composition validated through C, H, and N analysis. mdpi.com

Table 2: Elemental Analysis Data for this compound (PLSC) Ligand and a Platinum(IV) Complex

| Compound | Formula | Element | Calculated (%) | Found (%) | Reference |

| PLSC·2H₂O | C₉H₁₆N₄O₅ | C | 41.53 | 42.02 | mdpi.com |

| H | 6.19 | 6.28 | mdpi.com | ||

| N | 20.52 | 20.52 | mdpi.com | ||

| [Pt(HPxSC)Cl₃]·2.5H₂O | C₉H₁₅Cl₃N₄O₅.₅Pt | C | 18.97 | 19.13 | researchgate.net |

| H | 2.83 | 3.21 | researchgate.net | ||

| N | 9.83 | 9.64 | researchgate.net | ||

| [Co(HL)(SO₄)(H₂O)] | C₉H₁₅CoN₄O₈S | C | 26.03 | 25.87 | researchgate.net |

| H | 3.88 | 3.65 | researchgate.net | ||

| N | 13.49 | 13.40 | researchgate.net |

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for investigating the properties of pyridoxal (B1214274) semicarbazone and its metal complexes, offering a balance between computational cost and accuracy.

A fundamental application of DFT in the study of pyridoxal semicarbazone complexes is the optimization of their geometric structures. Theoretical calculations are frequently performed to obtain the most stable conformation of these molecules in the gaseous phase. A common approach involves using the B3LYP hybrid exchange-correlation functional with basis sets such as 6-311++G(d,p) for non-metal atoms and LanL2DZ for metal ions. dntb.gov.uamdpi.comresearchgate.net

To validate the accuracy of these computational models, the theoretically optimized geometries are compared with experimental data obtained from X-ray crystallography. mdpi.comnih.govmdpi.com This comparison typically involves analyzing key bond lengths and angles. For instance, in studies of Ni(II) and Cu(II) complexes of this compound, the optimized structures showed a high degree of resemblance to the experimental structures. nih.govmdpi.com The correlation coefficients between experimental and theoretical bond lengths are often high, for example, 0.99 for a Eu-PLSC complex, with a mean absolute error (MAE) of 0.03 Å. mdpi.com Similarly, for a Co(III) complex, the correlation coefficient for bond lengths was 0.997 with an MAE of 0.02 Å. nih.gov These small deviations underscore the reliability of the chosen theoretical levels for describing the molecular structures. mdpi.comnih.gov

Deviations between theoretical and experimental values can often be attributed to intermolecular interactions present in the solid crystalline state, which are not accounted for in the gas-phase calculations. nih.gov For example, the removal of solvent molecules and counter-ions in the computational model can lead to slight adjustments in bond distances compared to the crystal structure. mdpi.com

Table 1: Comparison of Experimental and Theoretical Bond Lengths (Å) for a Cu(PLSC)Cl(H₂O)(H₂O) Complex

| Bond | Experimental (Å) | Theoretical (Å) |

| Cu–O(phenolic) | 1.8986(14) | 1.987 |

| Cu–O(carbonyl) | 1.9699(14) | 2.089 |

| Cu–N(azomethine) | 1.9860(16) | 2.041 |

| Data sourced from reference mdpi.com. |

DFT calculations are also extensively used to predict the spectroscopic properties of this compound and its complexes, particularly their infrared (IR) spectra. mdpi.com By calculating the vibrational frequencies of the optimized structure, a theoretical IR spectrum can be generated and compared with the experimental spectrum. This comparison aids in the assignment of vibrational bands to specific functional groups within the molecule.

For example, the C=O stretching vibration of the semicarbazone moiety, typically found around 1675 cm⁻¹ in the free ligand, shifts to lower frequencies (e.g., 1630 cm⁻¹) upon coordination to a metal ion, indicating the involvement of the carbonyl oxygen in bonding. nih.gov Theoretical calculations can accurately reproduce these shifts. nih.gov Similarly, the protonation state of the pyridine (B92270) nitrogen can be confirmed by the presence of a band between 2800 and 2950 cm⁻¹, which is observable in both experimental and theoretical spectra. mdpi.comnih.gov The excellent agreement often found between the calculated and observed spectra validates the accuracy of the computational model. researchgate.net

Time-dependent DFT (TD-DFT) can also be employed to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. nih.govcore.ac.uk

Table 2: Comparison of Experimental and Theoretical IR Frequencies (cm⁻¹) for a Cu(PLSC)Cl(H₂O)(H₂O) Complex

| Vibration | Experimental (cm⁻¹) | Theoretical (cm⁻¹) |

| N-H (pyridine) | 3308 | 3312 |

| N-H (amino) | 3410 | 3526 |

| C=N | 1640 | 1635 |

| C=O | 1683 | 1678 |

| Data sourced from reference mdpi.com. |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

QTAIM provides a rigorous method for analyzing the electron density distribution in a molecule, allowing for the characterization of chemical bonds and non-covalent interactions.

In the context of this compound metal complexes, QTAIM analysis is used to investigate the nature of the bonds between the metal center and the donor atoms of the ligand (phenolic oxygen, azomethine nitrogen, and carbonyl oxygen). mdpi.commdpi.comnih.gov By locating the bond critical points (BCPs) and analyzing the values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these points, the type of interaction can be classified.

Generally, interactions are classified as shared (covalent) if ∇²ρ(r) < 0 and closed-shell (ionic, hydrogen bonds, van der Waals) if ∇²ρ(r) > 0. For metal-ligand bonds in this compound complexes, the interactions are often found to be of the closed-shell type, though with some degree of covalent character. nih.govnih.gov For example, in an iron(III) complex, the interactions between the iron ion and the oxygen and nitrogen donor atoms were classified as open-shell interactions with electron densities around 0.1 a.u. nih.gov In a europium(III) complex, oxygen atoms of a nitrato ligand showed partial covalent character. nih.gov

The strength of the metal-ligand interaction can be correlated with the electron density at the BCP; a higher value of ρ(r) indicates a stronger interaction. nih.gov

Table 3: QTAIM Parameters for Metal-Ligand Bonds in a Dioxovanadium(V) Complex with this compound

| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) |

| V–O(phenolic) | 0.080 | 0.380 |

| V–N(hydrazine) | 0.090 | 0.299 |

| Data sourced from reference mdpi.com. |

QTAIM is also a valuable tool for understanding how the protonation state of the this compound ligand affects its coordination to a metal ion. nih.govnih.gov Studies on an iron(III) complex containing both a protonated and a deprotonated pyridoxal-S-methyl-isothiosemicarbazone ligand revealed changes in interaction strength and bond distance upon protonation. nih.gov Similarly, in a europium(III) complex with two this compound ligands in different protonation states, the interactions with the donor atoms of the protonated ligand were found to be stronger than those with the deprotonated ligand. nih.gov This highlights the sensitivity of the electronic environment to the protonation state, which in turn influences the nature and strength of the metal-ligand bonds.

Natural Bond Orbital (NBO) Analysis for Electronic Structure

NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. It is used to understand charge distribution, hyperconjugative interactions, and the stability of molecular structures. nih.gov

In studies of Ni(II) and Cu(II) complexes with this compound, NBO analysis has been employed to discuss the stability of the formed compounds. researchgate.netnih.govnih.gov The analysis can quantify the charge transfer between the ligand and the metal ion, providing insight into the donor-acceptor interactions that stabilize the complex. The stabilization energies associated with these charge transfers can be calculated, offering a quantitative measure of the strength of the coordination bonds.

By examining the occupancies of the natural bond orbitals, NBO analysis can also provide information about the electronic delocalization within the this compound ligand and how it is affected by coordination to a metal ion. This is crucial for understanding the electronic structure and reactivity of these compounds. nih.gov

Theoretical Studies on Intermolecular Interactions

Hydrogen bonds are a dominant feature in the crystal packing of this compound derivatives. These interactions primarily involve the hydrogen atoms and electronegative atoms such as oxygen and nitrogen. nih.govmdpi.com For instance, in metal complexes of this compound, significant contributions to the intermolecular contacts arise from H∙∙∙H, H∙∙∙O, and H∙∙∙N interactions. nih.gov The hydroxymethyl group can act as a hydrogen bond donor, while the pyridine nitrogen can serve as a hydrogen bond acceptor. mdpi.com

Beyond classical hydrogen bonds, weaker interactions also contribute to the stability of the crystal lattice. These include H∙∙∙π interactions, where a positively charged hydrogen atom interacts with the π-electron cloud of the aromatic pyridine ring. nih.govmdpi.commdpi.com Contacts involving carbon atoms (H∙∙∙C) are also observed, which can be indicative of weak hydrogen bonds. mdpi.commdpi.com The relative contributions of these different intermolecular contacts can be quantified using Hirshfeld surface analysis, providing a detailed picture of the forces governing the crystal structure.

The Quantum Theory of Atoms in Molecules (QTAIM) has also been employed to analyze both intramolecular and intermolecular interactions. mdpi.commdpi.commdpi.combohrium.com This method allows for the quantification of the strength of these interactions by examining the electron density at bond critical points. mdpi.combohrium.com Such analyses have been crucial in understanding the nature of metal-ligand bonds in this compound complexes and how these are influenced by factors like the protonation state of the ligand. bg.ac.rsmdpi.com

Table 1: Summary of Intermolecular Interactions in this compound Derivatives from Hirshfeld Surface Analysis

| Interaction Type | Contributing Atoms | Significance |

| Hydrogen Bonding | H∙∙∙O, H∙∙∙N | Major stabilizing force in the crystal lattice. nih.govmdpi.com |

| van der Waals | H∙∙∙H | High percentage of surface contacts, contributing to packing efficiency. nih.gov |

| Pi Interactions | H∙∙∙π | Interaction between hydrogen atoms and the aromatic ring, adding to stability. nih.govmdpi.commdpi.com |

| Weak Hydrogen Bonds | H∙∙∙C | Minor but notable contributions to the overall intermolecular forces. mdpi.commdpi.com |

Mechanistic Pathways of Biological Action (Theoretical Postulations)

The biological activities of this compound and its derivatives are thought to be intrinsically linked to their chemical reactivity. Theoretical studies have provided valuable hypotheses regarding the mechanisms through which these compounds exert their effects, including the formation of free radicals and their potential catalytic activities.

Free Radical Species Formation Mechanisms

A prominent theoretical postulation for the biological action of this compound complexes is their ability to generate free radical species. nih.govmdpi.com This is often suggested as a key mechanism behind their observed antibacterial and photocatalytic activities. nih.gov The formation of free radicals can be initiated through several pathways, including thermal, photochemical, or redox reactions. uomustansiriyah.edu.iq

In the context of this compound complexes, the presence of a transition metal ion can facilitate redox reactions, leading to the generation of reactive oxygen species (ROS). nih.gov For example, the interaction of the complex with molecular oxygen can lead to the formation of superoxide (B77818) radicals (O₂•⁻) or hydroxyl radicals (•OH). mdpi.com These highly reactive species can then interact with and damage biological macromolecules such as DNA, proteins, and lipids, leading to cellular dysfunction and death. The formation of free radicals in the presence of this compound complexes has been experimentally supported by techniques such as fluorescence microscopy, which can detect the presence of these reactive species. mdpi.com

Theoretical models suggest that the electronic structure of the this compound ligand and its coordination to a metal center are crucial for this activity. nih.gov The delocalized π-system of the ligand can participate in electron transfer processes that are fundamental to radical formation. nanoient.org

Postulated Mechanisms for Catalytic Activities

This compound and its metal complexes have also been shown to possess catalytic properties, particularly in photocatalysis. nih.govmdpi.com Theoretical studies suggest that the catalytic mechanism is multifactorial and complex. nih.gov

One proposed mechanism involves the generation of free radicals, as discussed previously. nih.govmdpi.com In photocatalysis, the absorption of UV light by the complex can excite an electron to a higher energy state. This excited state can then initiate redox reactions, leading to the formation of reactive species that can degrade substrate molecules, such as organic dyes. nih.gov

The structure of the this compound ligand itself is based on pyridoxal, a form of vitamin B6, which is a well-known coenzyme in a variety of biological catalytic reactions. nih.govpageplace.de The mechanisms of pyridoxal catalysis often involve the formation of a Schiff base intermediate with an amino acid substrate. This labilizes the bonds around the α-carbon of the amino acid, facilitating reactions such as transamination, decarboxylation, and racemization. pageplace.de While the catalytic activities of synthetic this compound complexes may not directly mimic these enzymatic reactions, the underlying principles of electron delocalization and stabilization of reaction intermediates by the pyridine ring are likely to be relevant.

Computational studies, including DFT, can be used to model the reaction pathways of these catalytic processes. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can gain insight into the feasibility of a proposed mechanism and identify the rate-determining steps. These theoretical investigations are essential for understanding the catalytic potential of this compound and for the rational design of new, more efficient catalysts.

Biomolecular Interactions and Biochemical Roles Research Orientated

DNA Binding and Cleavage Mechanisms

The interaction of pyridoxal (B1214274) semicarbazone, especially when complexed with transition metals, with deoxyribonucleic acid (DNA) has been a subject of detailed investigation. These studies aim to understand the binding modes, potential cleavage activity, and the structural basis of these interactions.

Pyridoxal semicarbazone complexes are thought to interact with DNA primarily through non-covalent modes. The planar, aromatic structure of the ligand is conducive to intercalation, a process where the molecule inserts itself between the stacked base pairs of the DNA double helix patsnap.comwikipedia.org. This mode of binding typically disrupts the DNA's helical structure, causing it to unwind and elongate patsnap.com.

While much of the research on this compound complexes focuses on DNA binding, the potential for these compounds to induce DNA cleavage is a critical area of study. DNA cleavage can occur through two primary pathways: hydrolytic and oxidative nih.govsciepub.com. The hydrolytic pathway involves the cleavage of the phosphodiester bonds in the DNA backbone, a reaction catalyzed by the metal center acting as a Lewis acid sciepub.com. This process activates the phosphate group toward a nucleophilic attack, leading to strand scission sciepub.com.

Oxidative cleavage, conversely, involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals, which then damage the deoxyribose sugar or the nucleobases, ultimately leading to a break in the DNA strand sciepub.com. Research on various metal complexes suggests they can promote DNA cleavage through one or both of these mechanisms, potentially activating cellular DNA damage response pathways nih.gov. Specific studies on the nuclease activity of this compound complexes are ongoing to fully elucidate these mechanisms.

Spectroscopic techniques are fundamental tools for characterizing the interaction between this compound complexes and DNA.

Absorption Titrations: UV-visible absorption spectroscopy is a common method to investigate the formation of a complex between a compound and DNA brieflands.com. When a molecule binds to DNA, changes in its absorption spectrum, such as hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance), can be observed. These changes indicate electronic interactions between the chromophore of the compound and the DNA base pairs, providing evidence of binding nih.govspringernature.com.

Fluorescence Quenching: This technique measures the decrease in the fluorescence intensity of a compound upon the addition of a quencher, in this case, DNA researchgate.netresearchgate.net. The quenching can occur through static or dynamic mechanisms and provides information about the accessibility of the fluorescent molecule to the solvent. Studies on a Nickel(II)-PLSC complex have utilized fluorescence quenching to analyze its binding mechanism to DNA researchgate.netmdpi.com.

Ethidium Bromide (EtBr) Displacement Assay: This is a widely used method to investigate the intercalative binding mode heraldopenaccess.usresearchgate.net. Ethidium bromide is a fluorescent dye that exhibits a significant increase in fluorescence intensity when it intercalates into DNA heraldopenaccess.us. A compound that can displace the bound EtBr from the DNA-EtBr adduct will cause a decrease in fluorescence intensity heraldopenaccess.usnih.gov. This competitive binding assay provides strong evidence for an intercalative binding mode mdpi.comnih.gov. Studies on a Ni(II)-PLSC complex have employed this technique to confirm its DNA binding mechanism researchgate.netmdpi.com.

| Technique | Parameter | Value | Significance |

|---|---|---|---|

| Fluorescence Quenching | Stern-Volmer Constant (KSV) | Value not specified in abstracts | Indicates the efficiency of quenching by DNA. |

| Ethidium Bromide Displacement | Apparent Binding Constant (Kapp) | Value not specified in abstracts | Measures the binding affinity of the complex to DNA. |

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex mdpi.com. This technique has been applied to study the interaction of this compound derivatives and their metal complexes with DNA.

Simulations involving an iron(III) complex of a related ligand, pyridoxal–S-methyl-isothiosemicarbazone, showed a strong binding affinity to a B-DNA form, with a calculated binding energy of -26.7 kJ mol⁻¹ mdpi.comstedconference.com. The results indicated that the most probable binding mode was along the minor groove mdpi.comnih.govstedconference.com. Similarly, molecular docking of a Ni(II)-PLSC complex was used to analyze its DNA binding mechanism in conjunction with experimental data researchgate.netmdpi.com. These simulations provide valuable insights into the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex-DNA adduct.

| Compound | DNA Target | Binding Energy (kJ mol⁻¹) | Predicted Binding Mode |

|---|---|---|---|

| [Fe(PLITSC–H)(PLITSC)]²⁺ | B-DNA | -26.7 | Minor Groove Binding |

| Ni(II)-PLSC Complex | Not Specified | Not Specified | Analyzed in conjunction with experimental studies |

Compounds that bind to DNA with high affinity and specificity can be utilized as structural probes heraldopenaccess.us. Given the evidence that this compound complexes interact with DNA through defined modes such as intercalation or groove binding, they hold theoretical potential for this application. By designing complexes with specific spectroscopic (e.g., fluorescent) or reactive properties, they could be used to report on local DNA structure, conformation, or the presence of specific sequences. This application is largely theoretical at present and relies on further research to develop PLSC-based compounds with the necessary properties for reliable DNA probing.

Protein Interaction Studies

The interaction of this compound and its complexes with serum albumins, such as Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA), is crucial for understanding their potential transport and distribution in biological systems. These interactions have been primarily investigated using spectrofluorimetric titration and molecular docking simulations mdpi.comresearchgate.netstedconference.comnih.gov.

HSA and BSA possess intrinsic fluorescence, mainly due to tryptophan residues within their active sites mdpi.comnih.gov. When a ligand binds to these proteins, it can quench this fluorescence, and the extent of quenching can be used to determine binding constants and the number of binding sites nih.gov.

Studies on an iron(III) complex with a related pyridoxal derivative showed binding to both BSA and HSA, with Gibbs free energy of binding (ΔG) values ranging from -31.0 to -34.9 kJ mol⁻¹ for BSA and -33.0 to -36.4 kJ mol⁻¹ for HSA across different temperatures mdpi.comnih.gov. Molecular docking simulations supported these findings, predicting binding near fluorescent tryptophan residues (TRP134 in BSA and TRP213 in HSA), which explains the observed fluorescence quenching stedconference.com. Theoretical studies on dioxovanadium(V) complexes with this compound also demonstrated the spontaneity of binding in the active position of BSA mdpi.com.

| Compound | Protein | Method | Binding Energy / ΔG (kJ mol⁻¹) | Predicted Binding Site |

|---|---|---|---|---|

| [Fe(PLITSC–H)(PLITSC)]²⁺ | BSA | Spectrofluorimetry | -31.0 to -34.9 | Near TRP134 |

| Molecular Docking | -28.8 | Near TRP134 | ||

| HSA | Spectrofluorimetry | -33.0 to -36.4 | Near TRP213 | |

| Molecular Docking | -30.3 | Near TRP213 | ||

| Dioxovanadium(V)-PLSC | BSA | Molecular Docking | Not Specified | Active Position |

These studies collectively indicate that this compound complexes can bind effectively to transport proteins, suggesting a mechanism for their distribution throughout the circulatory system stedconference.com. The binding is typically spontaneous and involves interactions within the active pockets of the albumin proteins.

Binding to Human Serum Albumin (HSA)

This compound and its derivatives have been identified as compounds that interact with human serum albumin (HSA), the most abundant protein in blood plasma. This binding is a critical factor as it influences the distribution, metabolism, and bioavailability of molecules in the body. The interaction is primarily studied through the quenching of HSA's intrinsic fluorescence, which emanates from its lone tryptophan residue, Trp-214.

Spectrofluorimetric Titration for Binding Affinity

Spectrofluorimetric titration is a key experimental technique used to quantify the binding affinity between this compound derivatives and HSA. This method relies on monitoring the quenching of HSA's natural fluorescence upon the incremental addition of the compound (the quencher). A decrease in fluorescence intensity signifies that the compound is binding to HSA in proximity to the tryptophan residue (Trp-214), leading to energy transfer or interaction that dampens the fluorescence emission.